Tocol acetate, (2S)-
Description
Overview of Tocol (B1682388) Acetate (B1210297) within the Vitamin E Family
Vitamin E is a term that encompasses a group of eight naturally occurring, fat-soluble compounds with antioxidant properties: four tocopherols (B72186) (alpha, beta, gamma, delta) and four tocotrienols (alpha, beta, gamma, delta). europa.eu The most biologically active form is α-tocopherol. mdpi.com Tocol acetate is a synthetic, esterified form of tocol. Specifically, α-tocopheryl acetate is the ester of acetic acid and α-tocopherol. wikipedia.org This acetylation of the hydroxyl group on the chromanol ring results in a more stable compound, particularly for use in supplements and fortified products, as it is less susceptible to oxidation during storage compared to the unesterified tocopherol form. mdpi.comcambridge.orgnih.gov
The synthetic version of α-tocopheryl acetate, known as all-rac-α-tocopheryl acetate, is an equimolar mixture of eight different stereoisomers. cambridge.orgnih.govresearchgate.net This is in contrast to naturally occurring α-tocopherol, which exists in only one stereoisomeric form, RRR-α-tocopherol. cambridge.orgresearchgate.net The different stereoisomers arise from the three chiral centers at positions 2, 4', and 8' of the α-tocopherol molecule, which can have either an R or S configuration. researchgate.net
Significance of the (2S)-Stereoisomer in Academic Investigation
The (2S)-stereoisomers of tocol acetate are four of the eight stereoisomers present in the synthetic, all-racemic mixture (all-rac-α-tocopheryl acetate). europa.euresearchgate.net These four isomers are SRR-, SSR-, SRS-, and SSS-α-tocopherol. cambridge.orgresearchgate.net The primary significance of the (2S)-isomers in academic research lies in their comparative analysis against the (2R)-isomers to understand the biological discrimination of vitamin E in the body. nih.gov
Research has consistently shown that the (2S)-forms have significantly lower biological activity and bioavailability compared to the (2R)-forms. nih.govnih.govfao.org This discrimination is largely attributed to the action of the hepatic α-tocopherol transfer protein (α-TTP), which preferentially binds to and incorporates the 2R-stereoisomers into very-low-density lipoproteins (VLDL) for transport to other tissues. europa.euresearchgate.netajol.info Conversely, the 2S-stereoisomers are not recognized effectively by α-TTP and are largely metabolized and excreted. europa.euresearchgate.netfao.org
Therefore, the (2S)-isomers serve as crucial tools in biochemical and nutritional studies to:
Elucidate the stereospecificity of transport proteins like α-TTP. researchgate.netajol.info
Investigate the metabolic pathways that lead to the degradation of non-preferred vitamin E forms. researchgate.net
Determine the relative biopotency of different vitamin E formulations, highlighting that synthetic all-rac-α-tocopheryl acetate is less potent than the natural RRR form due to the presence of these less active 2S-isomers. nih.govnih.govnih.gov
Studies in various animal models, including calves and chickens, have confirmed that 2S-α-tocopherol stereoisomers are poorly utilized or not utilized at all, reinforcing their importance as negative controls or comparators in vitamin E research. hogrefe.comcambridge.org
Evolution of Research Perspectives on Tocol Acetate
Research on vitamin E began with its discovery in 1922 as a factor essential for reproduction in rats. mdpi.comwikipedia.org The focus then shifted to identifying its chemical structure and synthesizing it. In 1938, α-tocopherol was first synthesized, and shortly after, its more stable acetate ester form, dl-α-tocopheryl acetate, was developed to prevent loss of biological potency during storage. mdpi.com
Early research centered on the antioxidant function of vitamin E and its role in preventing deficiency symptoms. lipidbank.jp The biological activity of different forms was initially assessed using methods like the rat fetal resorption-gestation test. nih.govajol.info These tests established that different stereoisomers had varying biopotencies, with the 2R forms being more active than the 2S forms. nih.gov
In recent decades, research perspectives have evolved significantly with the advent of more sophisticated analytical techniques, such as high-performance liquid chromatography (HPLC) with chiral columns and gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.govlipidbank.jp These methods allow for the precise separation and quantification of individual stereoisomers in tissues and plasma. nih.govmdpi.com This technological advancement has led to a deeper understanding of the biodiscrimination between vitamin E stereoisomers.
Modern research has moved beyond simple biopotency ratios to focus on the molecular mechanisms underlying these differences. Key areas of investigation now include:
The specific role of the α-tocopherol transfer protein (α-TTP) in stereoisomer selection. researchgate.netajol.info
The dose-dependent and tissue-specific distribution of stereoisomers. cambridge.orgnih.gov
The comparative bioavailability in humans, with studies using deuterium-labeled isotopes suggesting that the bioavailability of natural RRR-α-tocopheryl acetate is approximately twice that of synthetic all-rac-α-tocopheryl acetate, a greater difference than the previously accepted 1.36:1 ratio. nih.govnih.gov
This evolution reflects a shift from a general understanding of "vitamin E" to a nuanced appreciation of how specific stereochemistry, such as that of the (2S)-isomers, dictates the compound's metabolic fate and biological function.
Chemical Profile of (2S)-Tocol Acetate
| Property | Data |
| IUPAC Name | [(2S)-2-methyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate |
| Molecular Formula | C₂₈H₄₆O₃ |
| Molecular Weight | 430.7 g/mol |
| CAS Number | 153379-67-0 |
| Physical Description | Lipophilic (fat-soluble) compound |
| Structure | Comprises a chromanol ring with an acetate group at position 6 and a saturated phytyl tail at position 2, with a (S) configuration at the C2 chiral center. |
Data sourced from references vulcanchem.comnih.govncats.io
Structure
3D Structure
Properties
CAS No. |
153379-67-0 |
|---|---|
Molecular Formula |
C28H46O3 |
Molecular Weight |
430.7 g/mol |
IUPAC Name |
[(2S)-2-methyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate |
InChI |
InChI=1S/C28H46O3/c1-21(2)10-7-11-22(3)12-8-13-23(4)14-9-18-28(6)19-17-25-20-26(30-24(5)29)15-16-27(25)31-28/h15-16,20-23H,7-14,17-19H2,1-6H3/t22-,23-,28+/m1/s1 |
InChI Key |
CBUJHSGSOYAVJD-MRJKTFCFSA-N |
Isomeric SMILES |
C[C@@H](CCC[C@@H](C)CCC[C@]1(CCC2=C(O1)C=CC(=C2)OC(=O)C)C)CCCC(C)C |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=C(O1)C=CC(=C2)OC(=O)C)C |
Origin of Product |
United States |
Stereochemical Synthesis and Chiral Control in 2s Tocol Acetate Production
Foundations of Tocol (B1682388) Acetate (B1210297) Stereochemistry
The three-dimensional structure of tocol acetate is critical to its function. The molecule possesses multiple chiral centers, leading to a variety of stereoisomers, each with unique properties.
Table 1: Chiral Centers of α-Tocopherol Stereoisomers
| Chiral Center | Natural (RRR) Configuration | A Synthetic (2S) Configuration |
|---|---|---|
| C2 | R | S |
| C4' | R | R |
| C8' | R | R |
Nature synthesizes tocols with high stereospecificity. The most biologically active form of vitamin E found in nature is (RRR)-α-tocopherol. admanimalnutrition.comarkopharma.com In this isomer, all three chiral centers (at C2, C4', and C8') possess the R configuration. qmul.ac.uk
In contrast, commercial synthesis of vitamin E, without stereochemical control, results in an equal mixture of all eight possible stereoisomers, known as all-rac-α-tocopherol. admanimalnutrition.comnih.gov This mixture contains four 2R-configured stereoisomers (RRR, RSR, RRS, RSS) and four 2S-configured stereoisomers (SRR, SSR, SRS, SSS). nih.gov The (2S)-isomers are not typically found in nature and exhibit different biological retention and activity compared to the natural RRR form. nih.gov The hepatic α-tocopherol transfer protein (α-TTP), for instance, preferentially binds and maintains the RRR-isomer, leading to its higher accumulation in tissues compared to synthetic stereoisomers. nih.gov This selectivity underscores the importance of stereochemistry in the biological function of tocopherols (B72186).
Absolute Configuration and Chiral Centers of the (2S)-Isomer
Advanced Enantioselective Synthetic Strategies for (2S)-Tocol Acetate
The demand for stereochemically pure tocopherols has driven the development of advanced synthetic methods that allow for precise control over the chirality of the final product. These methods are essential for producing specific isomers like (2S)-Tocol acetate for research and specialized applications.
Asymmetric catalysis is a powerful tool for creating specific stereoisomers. This approach utilizes a chiral catalyst to influence the stereochemical outcome of a reaction, leading to an excess of one enantiomer over the other. In the context of tocopherol synthesis, this can involve the enantioselective construction of the chiral chromane (B1220400) ring or the stereoselective synthesis of the phytyl side chain. acs.org For instance, ruthenium(II)–NHC-catalysed asymmetric hydrogenation has been developed for the synthesis of optically active 4-substituted 2-oxazolidinones, which are key precursors for chiral building blocks. rsc.orgrsc.org Similarly, palladium-catalyzed asymmetric allylic C–H amination provides a route to enantioenriched products with high yields and enantioselectivities. chinesechemsoc.org
Chiral auxiliaries offer another established strategy for asymmetric synthesis. chim.it In this method, a chiral molecule (the auxiliary) is temporarily attached to the starting material (substrate). This chiral auxiliary directs the reaction to proceed stereoselectively. chim.it After the desired chiral center has been created, the auxiliary is removed, yielding the enantiomerically enriched product. researchgate.net For example, proline-based imidazolidinones have been used as chiral auxiliaries in asymmetric acetate aldol (B89426) reactions to establish the initial chirality in the synthesis of complex molecules. researchgate.net Evans' chiral auxiliaries, based on oxazolidinones, are widely used to control stereochemistry in aldol reactions, which can be a key step in building up the carbon skeleton of molecules like tocol acetate. rsc.org
Table 2: Examples of Asymmetric Synthesis Strategies
| Method | Description | Key Feature |
|---|---|---|
| Asymmetric Catalysis | A chiral catalyst directs the formation of a specific stereoisomer. acs.org | Catalyst is used in sub-stoichiometric amounts. |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to guide the reaction's stereochemistry. chim.it | Auxiliary is used in stoichiometric amounts and is removed after the reaction. |
Understanding the reaction mechanisms is crucial for optimizing stereoselective syntheses. The acid-catalyzed stereoselective cyclization of hydroquinone (B1673460) intermediates to form the chroman ring is a key step in many tocopherol syntheses, where chirality transfer from a precursor is critical. sciforum.net Computational studies, such as those using density functional theory (DFT), provide deep insights into the transition states of these reactions, helping to explain the observed high stereoselectivity. acs.orgrsc.org
For example, in palladium-catalyzed reactions, the mechanism often involves the formation of a chiral palladium complex. The structure of the ligand bound to the palladium atom is critical in determining the enantioselectivity of the reaction. nih.gov Mechanistic investigations have shown that noncovalent interactions, such as hydrogen bonding between the catalyst and the substrate, can play a vital role in achieving high levels of stereocontrol. mdpi.com In some cases, the reaction pathway involves an enantioselective relay where chirality is transferred over several bonds, a challenging but powerful strategy for synthesizing molecules with distant stereocenters, like those found in the phytyl tail of tocol acetate. acs.org
Modern chemical synthesis increasingly emphasizes sustainability and green chemistry principles. nih.gov In the production of tocol acetate and its precursors, this translates to using less hazardous materials, improving energy efficiency, and employing renewable resources. acs.orgnih.gov
One significant advancement is the use of biocatalysis, which employs enzymes or whole-cell systems to perform chemical transformations. mdpi.comcsic.es For instance, lipases are used for the enzymatic acylation of tocopherol to produce tocopheryl acetate under mild, environmentally friendly conditions. mdpi.com This avoids the harsh reagents often used in traditional chemical synthesis. csic.es Furthermore, researchers are developing whole-cell biocatalytic systems to produce key precursors like 2,3,5-trimethylhydroquinone (TMHQ), which is the aromatic "head" of the tocopherol molecule. acs.org These biological-chemical pathways can be more cost-effective and have a lower environmental impact than purely chemical routes. acs.org The use of recyclable ionic liquids as dual solvent-catalysts for the esterification of tocopherol also represents a sustainable approach with industrial potential. rsc.org
Post-Synthetic Stereochemical Transformations of Tocol Acetate
Enzymatic Hydrolysis Mechanisms and Enantiomeric Purity Considerations
Tocol acetate, a stable ester form of vitamin E, requires hydrolysis to release the biologically active tocol (e.g., α-tocopherol). patsnap.comatamanchemicals.com This conversion is often achieved through enzymatic catalysis, which can be highly specific and operate under mild conditions. patsnap.comresearchgate.net The enzymatic hydrolysis of tocol acetate is a critical transformation, particularly when control over the stereochemistry at the C-2 position of the chromanol ring is desired. Lipases and esterases are the primary classes of enzymes employed for this purpose, demonstrating significant potential for stereoselective transformations. mdpi.commdpi.com
The core principle for achieving high enantiomeric purity in post-synthetic transformations of tocol acetate is enzymatic kinetic resolution. almacgroup.com When presented with a racemic mixture of tocol acetate (containing both (2R)- and (2S)-enantiomers), a stereoselective enzyme will catalyze the hydrolysis of one enantiomer at a significantly higher rate than the other. almacgroup.comrsc.org For instance, if a lipase (B570770) preferentially hydrolyzes the (2R)-enantiomer of tocopheryl acetate, the reaction mixture will become progressively enriched with the unreacted (2S)-tocol acetate and the product, (2R)-tocopherol. By carefully controlling the reaction conditions and stopping the hydrolysis at an optimal point (typically around 50% conversion), it is possible to separate the desired (S)-acetate from the (R)-alcohol with high enantiomeric purity. almacgroup.comtandfonline.com
The effectiveness of this resolution is governed by several factors:
Enzyme Enantioselectivity (E-value): This value quantifies the enzyme's ability to discriminate between the two enantiomers. A high E-value (>>100) is indicative of excellent selectivity and is essential for obtaining products with high enantiomeric excess (ee). mdpi.comresearchgate.net Various lipases, such as Candida antarctica lipase B (CALB), have demonstrated high E-values in the resolution of a wide range of chiral acetates. rsc.orgtandfonline.comresearchgate.net
Substrate Structure: Research on the hydrolysis of α-tocopheryl acetate stereoisomers by bovine cholesterol esterase has shown that chirality at the C-2 position plays a dominant role in determining the maximum reaction velocity (Vmax). nih.gov Specifically, the naturally occurring RRR-α-tocopheryl acetate is hydrolyzed approximately 7 times more slowly than the synthetic SRR-α-tocopheryl acetate, underscoring the profound influence of the C-2 stereocenter on enzyme-substrate interaction. nih.gov
Reaction Medium and Conditions: The choice of solvent, temperature, and pH can significantly impact both the reaction rate and the enzyme's selectivity. researchgate.net For example, enzymatic hydrolysis can be effectively performed in non-aqueous organic media by controlling the water content, which can enhance reactivity and selectivity. rsc.orgresearchgate.net
The table below summarizes findings from the kinetic resolution of various chiral acetates using different lipases, illustrating the principles applicable to tocol acetate resolution.
Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of Chiral Acetates This table is illustrative of the general principles of enzymatic resolution and does not represent data for (2S)-Tocol Acetate itself, but for analogous compounds, as specific kinetic resolution data for tocol acetate is not widely published.
| Enzyme | Substrate (Racemic Acetate) | Resulting Products | Enantiomeric Excess (ee) | Selectivity (E-value) | Reference |
|---|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | 1-Phenylethyl acetate | (R)-1-Phenylethanol and (S)-1-Phenylethyl acetate | >99% | >500 | researchgate.net |
| Pseudomonas sp. Lipase | Cyanohydrin Acetates | (R)-Cyanohydrin and (S)-Cyanohydrin Acetate | Variable (30-98%) | Not Specified | almacgroup.com |
| Porcine Liver Esterase (PLE) | cis-Chroman-4-yl acetate derivatives | (2R,4R)-Chromanol and (2S,4S)-Acetate | 77-99% | Not Specified | chemrxiv.org |
| Amano PS Lipase | cis-Chroman-4-ol (Acetylation) | (2S,4R)-Acetate and (2R,4S)-Chroman-4-ol | >99% (after recrystallization) | Not Specified | chemrxiv.org |
The relationship between the extent of reaction (conversion) and the enantiomeric purity of the remaining substrate and the formed product is a critical consideration. For an ideal kinetic resolution with high enantioselectivity, stopping the reaction at precisely 50% conversion yields both the unreacted substrate and the product in a theoretically pure enantiomeric state.
Table 2: Theoretical Correlation between Conversion and Enantiomeric Excess (ee) in an Ideal Kinetic Resolution (E > 200)
| Conversion (%) | ee of Remaining Substrate (%) | ee of Product (%) |
|---|---|---|
| 10 | 11 | >99 |
| 30 | 43 | >99 |
| 40 | 67 | >99 |
| 50 | >99 | >99 |
| 60 | >99 | 67 |
This table illustrates a theoretical model based on principles of kinetic resolution. almacgroup.commdpi.com Actual values may vary depending on the specific enzyme and substrate.
Sophisticated Analytical Methodologies for 2s Tocol Acetate Characterization
Advanced Chromatographic Techniques in Tocol (B1682388) Acetate (B1210297) Analysis
Chromatography stands as the cornerstone for the separation of tocol acetate isomers. High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are the principal techniques utilized, each offering distinct advantages for the analysis of this lipophilic compound.
High-Performance Liquid Chromatography (HPLC) for Isomeric Separation
HPLC is a versatile and widely adopted technique for the analysis of tocopherols (B72186) and their esters. aocs.org It offers both normal-phase and reversed-phase separation modes, which can be tailored to achieve the desired resolution of isomers. Chiral HPLC, a specialized form of normal-phase chromatography, is particularly crucial for distinguishing between the stereoisomers of α-tocopherol and its derivatives. researchgate.netptfarm.pl
Normal-phase HPLC (NP-HPLC) is highly effective for separating the different isomers of tocopherols and their acetates. aocs.orgceu.es This technique typically employs a polar stationary phase, such as silica (B1680970), and a non-polar mobile phase, often a mixture of hexane (B92381) with a polar modifier like isopropanol (B130326) or dioxane. aocs.orgceu.es The separation is based on the polarity of the analytes, which is influenced by the number and position of methyl groups on the chromanol ring. aocs.org NP-HPLC can successfully separate all eight tocopherol and tocotrienol (B1241368) isomers. aocs.org For instance, a mobile phase of hexane with 5% dioxane has demonstrated excellent separation on silica columns. ceu.es However, challenges with NP-HPLC include the use of hazardous organic solvents and potential for poor reproducibility. ceu.es
Reversed-phase HPLC (RP-HPLC) utilizes a non-polar stationary phase, commonly C18, and a polar mobile phase, such as a mixture of methanol (B129727) and water or acetonitrile (B52724) and methanol. nacalai.comnotulaebotanicae.ro While RP-HPLC is robust and widely used, it often struggles to separate the β- and γ-tocopherol isomers. notulaebotanicae.ro Nevertheless, for the analysis of α-tocopheryl acetate where separation from other tocopherol isomers is the primary goal, RP-HPLC is a suitable and often preferred method due to its compatibility with a wider range of solvents and sample matrices. notulaebotanicae.ro The elution order in RP-HPLC is generally based on hydrophobicity.
Chiral HPLC is essential for the separation of stereoisomers, including the 2S- and 2R-epimers of α-tocopheryl acetate. Polysaccharide-based chiral stationary phases, such as Chiralcel OD-H and Chiralpak OP(+), are commonly employed. ptfarm.plnih.gov For example, a Chiralcel OD-H column with a mobile phase of n-hexane and isopropanol (99:1, v/v) has been used to successfully separate d- and l-α-tocopherol. ptfarm.pl In some cases, derivatization of the tocopherols to their methyl ethers is performed prior to chiral HPLC analysis to improve separation. researchgate.netnih.gov
| Chromatographic Mode | Stationary Phase | Mobile Phase | Key Separation Achieved | Reference |
|---|---|---|---|---|
| Normal-Phase (Chiral) | Chiralcel OD-H | n-hexane:isopropanol (99:1, v/v) | Separation of d- and l-α-tocopherol | ptfarm.pl |
| Normal-Phase | Silica | Hexane with 5% dioxane | Separation of all eight tocopherol and tocotrienol isomers | ceu.es |
| Reversed-Phase | C18 | Acetonitrile:Methanol (50:50, v/v) | Routine analysis of tocopherols in vegetable oils | notulaebotanicae.ro |
| Normal-Phase (Chiral) | (+) poly(triphenylmethylmethacrylate) on silica | Acetonitrile:water (9:1, v/v) | Separation of all-rac-α-Toc acetate into groups of 2R- and 2S-configurations | ptfarm.pl |
UV-Vis and fluorescence detectors are the most common spectroscopic detection systems used in the HPLC analysis of tocol acetates. aocs.org Tocopherols and their acetates exhibit UV absorbance, typically with a maximum around 280-295 nm. cerealsgrains.orglcms.cz While UV detection is straightforward, its sensitivity can be limited, especially for samples with low concentrations of the analyte. aocs.org
Fluorescence detection offers significantly higher sensitivity and selectivity for the analysis of tocopherols. aocs.orgptfarm.pl The native fluorescence of tocopherols allows for their detection at very low levels. The typical excitation wavelength is around 290-296 nm, and the emission wavelength is around 325-330 nm. aocs.orgresearchgate.net This enhanced sensitivity makes fluorescence detection the method of choice for analyzing biological samples and other matrices where tocopherol concentrations are low. aocs.org For α-tocopheryl acetate, which does not fluoresce, a post-column photochemical reaction can be employed to convert it to a fluorescent derivative, or it can be detected by UV while other naturally fluorescent tocopherols are monitored by a fluorescence detector in series. researchgate.netvliz.be
| Detector | Wavelength (nm) | Analyte | Reference |
|---|---|---|---|
| UV | 280 - 295 | α-Tocopheryl Acetate | cerealsgrains.orglcms.cz |
| Fluorescence | Excitation: 290-296, Emission: 325-330 | Tocopherols | aocs.orgresearchgate.net |
| UV | 220 | α-Tocopheryl Acetate | researchgate.net |
Optimization of Normal-Phase and Reversed-Phase Separations
Gas Chromatography (GC) for Volatile Tocol Acetate Derivatives
Gas chromatography (GC) is another powerful technique for the analysis of tocopherols and their acetates. cerealsgrains.org However, due to their low volatility, derivatization is often required to convert them into more volatile compounds suitable for GC analysis. cerealsgrains.org Silylation is a common derivatization technique. GC is often coupled with mass spectrometry (GC-MS) for definitive identification and quantification. rsc.orgfrontiersin.org A rapid GC-MS method has been developed for the simultaneous determination of eight vitamin E isomers and α-tocopheryl acetate in functional foods and nutritional supplements, achieving good separation on a VF-5MS column within 13 minutes. rsc.orgresearchgate.net This method avoids the need for saponification, simplifying sample preparation. rsc.orgresearchgate.net In some cases, a two-stage analysis involving HPLC for initial separation of isomer fractions followed by GC for further resolution of the collected fractions has been employed to separate all eight stereoisomers of α-tocopherol. ptfarm.pl
Supercritical Fluid Chromatography (SFC) for Tocol Isomer Analysis
Supercritical fluid chromatography (SFC) has emerged as a valuable alternative to HPLC for the analysis of tocopherols. shimadzu.comuw.edu.pl SFC typically uses supercritical carbon dioxide as the primary mobile phase, which has solvating properties similar to a liquid but with higher diffusivity and lower viscosity. shimadzu.com This results in faster analysis times and reduced consumption of organic solvents compared to NP-HPLC. shimadzu.comlcms.cz SFC is well-suited for the separation of compounds that are amenable to normal-phase chromatography. shimadzu.com The technique has been successfully applied to the analysis of tocopherols in various matrices, including vegetable oils. shimadzu.com Analysis times can be significantly reduced; for instance, a separation that takes over ten minutes in NP-HPLC can be achieved in just four minutes with SFC. shimadzu.comlcms.cz
Hyphenated and Spectroscopic Techniques for Structural Elucidation
For unambiguous structural elucidation and confirmation of the identity of separated isomers, hyphenated techniques that couple chromatography with mass spectrometry are indispensable. GC-MS is a well-established method for this purpose, providing both retention time data and mass spectra for compound identification. rsc.orgfrontiersin.org More recently, SFC coupled with mass spectrometry (SFC-MS) has been utilized for the rapid analysis of α-tocopherol and its oxidation products. nih.gov This combination allows for efficient separation by SFC and sensitive detection and structural information from the mass spectrometer.
Mass Spectrometry (MS) and Tandem MS for Tocol Acetate Identity
Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, providing critical information for its identification. When coupled with a separation technique like liquid chromatography (LC), LC-MS has become an indispensable method for the analysis of tocol acetate.
In a typical LC-MS analysis, (2S)-tocol acetate is first separated from other components in a sample by the LC system. The eluted compound then enters the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a commonly used technique for this purpose, often in the positive ion mode. For instance, in the analysis of aerosol emissions from e-cigarettes, a high-performance liquid chromatography (HPLC) system coupled with electrospray tandem mass spectrometry was utilized to quantify vitamin E acetate. frontiersin.org The protonated molecule of tocol acetate [M+H]⁺ is then detected, and its mass-to-charge ratio (m/z) is measured. The observed m/z for all-rac-α-tocopheryl acetate has been reported as 473.6. usda.gov
Tandem mass spectrometry (MS/MS) further enhances the specificity and sensitivity of the analysis. In MS/MS, the protonated molecule of tocol acetate is selected and subjected to fragmentation, a process known as collision-induced dissociation (CID). This fragmentation generates characteristic product ions. By monitoring specific transitions from the precursor ion to the product ions (a technique called multiple reaction monitoring or MRM), the identity of tocol acetate can be confirmed with high confidence, and its concentration can be accurately measured even in complex matrices. nih.gov For example, a liquid chromatography-tandem mass spectrometry method was developed to measure vitamin E acetate in bronchoalveolar lavage fluid, demonstrating high accuracy and sensitivity with a limit of detection of 1.10 ng/mL. nih.gov The mass spectral data were acquired in multiple reaction monitoring mode, cycling between transitions for vitamin E acetate (473 → 207, 473 → 165) and its deuterated internal standard. nih.gov
This high degree of selectivity makes LC-MS/MS particularly valuable for analyzing samples where the concentration of tocol acetate is low or where there is a high potential for interference from other compounds. nih.govnih.gov
Table 1: Key Parameters in Mass Spectrometric Analysis of Tocol Acetate
| Parameter | Value/Technique | Source |
| Ionization Mode | Positive Electrospray Ionization (+ESI) | nih.gov |
| Precursor Ion (m/z) | 473.6 | usda.gov |
| Product Ions (m/z) | 207, 165 | nih.gov |
| Internal Standard | d9-vitamin E acetate | researchgate.net |
| Limit of Detection (LOD) | 1.10 ng/mL (in bronchoalveolar lavage fluid) | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the detailed molecular structure of a compound, including the stereochemistry at its chiral centers. (2S)-Tocol acetate has three chiral centers at positions 2, 4', and 8', giving rise to eight possible stereoisomers. Distinguishing between these stereoisomers is crucial, as they can exhibit different biological activities.
One-dimensional ¹³C NMR, when applied at low temperatures to samples containing a high concentration of both the analyte and the chiral solvating agent, has proven effective in discriminating between all eight stereoisomers of α-tocopherol. nih.gov The assignment of each stereoisomer is then confirmed by spiking the sample with known reference compounds. nih.gov This methodology provides a powerful tool for verifying the stereochemical purity of (2S)-tocol acetate and for characterizing complex mixtures of its stereoisomers. nih.govnih.gov
Spectrofluorometric Quantification Methods
Spectrofluorometry is a highly sensitive analytical technique that can be used for the quantification of fluorescent compounds like tocol acetate. The method is based on the principle that a fluorescent molecule, when excited by light of a specific wavelength, will emit light at a longer wavelength. The intensity of the emitted light is directly proportional to the concentration of the analyte.
For the analysis of all-rac-α-tocopheryl acetate, the excitation wavelength (λex) is typically set around 295 nm, and the emission wavelength (λem) is measured at approximately 325 nm. usda.gov The fluorescence spectrum of vitamin E acetate is reported to be very similar to that of vitamin E. researchgate.net This method has been successfully applied to quantify tocol acetate in various samples, including olive oil and pharmaceutical preparations. usda.govnih.gov
The sensitivity of spectrofluorometry makes it a valuable tool for detecting low concentrations of tocol acetate. For instance, a spectrofluorometric method for determining all-rac-α-tocopheryl acetate in olive oil reported a limit of detection of 0.01 μg/mL. usda.gov The precision of the method, as indicated by the relative standard deviation (RSD), was found to be 3.5% for the analysis of five samples. usda.gov
Table 2: Spectrofluorometric Analysis Parameters for all-rac-α-Tocopheryl Acetate
| Parameter | Wavelength/Value | Source |
| Excitation Wavelength (λex) | 295 nm | usda.gov |
| Emission Wavelength (λem) | 325 nm | usda.gov |
| Limit of Detection (LOD) | 0.01 µg/mL (in olive oil) | usda.gov |
| Relative Standard Deviation (RSD) | 3.5% | usda.gov |
| Average Recovery | 95% | usda.gov |
Electroanalytical Approaches for Tocol Acetate Determination
Electroanalytical methods offer a rapid, simple, and cost-effective alternative to chromatographic techniques for the determination of tocol acetate. These methods are based on the electrochemical oxidation of the tocol acetate molecule at the surface of an electrode.
Various voltammetric techniques, including differential pulse voltammetry (DPV) and square wave voltammetry (SWV), have been employed for the quantitative analysis of tocol acetate. nih.govresearchgate.net In a study using DPV, tocol acetate exhibited a well-defined anodic peak at +444 mV (versus Ag/AgCl) in a Britton-Robinson buffer at pH 2.8. nih.gov The method demonstrated a linear response in the concentration range of 0.05-4.0 mg/L with a detection limit of 0.01 mg/L. nih.gov
Another approach involves the use of a carbon paste electrode modified with a surfactant, such as sodium dodecyl sulphate, for the determination of α-tocopheryl acetate in cosmetic products using SWV. This method offered a linear range from 0.1 to 1.2 mmol/L and a limit of detection of 37 µmol/L. The use of modified electrodes can enhance the sensitivity and selectivity of the electroanalytical method.
Table 3: Comparison of Electroanalytical Methods for Tocol Acetate Determination
| Method | Electrode | Linear Range | Limit of Detection | Source |
| Differential Pulse Voltammetry (DPV) | Not specified | 0.05-4.0 mg/L | 0.01 mg/L | nih.gov |
| Square Wave Voltammetry (SWV) | Carbon Paste Electrode with SDS | 0.1-1.2 mmol/L | 37 µmol/L | |
| Square Wave Voltammetry (SQWV) | Platinum microelectrode | 0.06 - 2.1 mM | 6x10⁻⁵ M | researchgate.net |
| Differential Pulse Voltammetry (DPV) | Platinum microelectrode | 0.07 - 2.2 mM | 7x10⁻⁵ M | researchgate.net |
Methodologies for Sample Preparation and Matrix Extraction in Tocol Research
Effective sample preparation is a critical step in the analysis of tocol acetate, as it aims to isolate the analyte from the sample matrix and remove potential interferences. The choice of extraction method depends on the nature of the sample matrix.
For liquid samples such as olive oil, a liquid-liquid extraction (LLE) is often employed. In one method, all-rac-α-tocopheryl acetate was extracted from olive oil into a mixture of hexane and ethyl acetate (4:1, v/v). usda.gov For more complex matrices like cosmetic creams and lotions or feed premixes, more rigorous extraction procedures are necessary. jafs.com.plnih.gov
Solid-phase extraction (SPE) is another widely used technique that offers a more efficient and selective extraction compared to LLE. nih.gov In the analysis of dairy products and plant milks, SPE has been used for the simultaneous determination of α-tocopherol and α-tocopheryl acetate. nih.gov
Supercritical fluid extraction (SFE) presents a "greener" alternative to traditional solvent-based extraction methods. nih.govnih.gov SFE utilizes supercritical carbon dioxide as the extraction solvent, which is non-toxic and can be easily removed from the sample. This technique has been successfully applied to the isolation of vitamin E acetate from tablet preparations and cosmetic creams. nih.govnih.gov
For biological samples like serum or plasma, protein precipitation is a common initial step to remove proteins that can interfere with the analysis. nih.govwaters.com This is often followed by a liquid-liquid extraction to isolate the tocol acetate. For instance, in the analysis of serum, after protein precipitation with ethanol (B145695), the mixture is extracted with hexane. nih.gov
The choice of sample preparation method should be carefully optimized to ensure high recovery of tocol acetate and to minimize the presence of interfering substances, thereby ensuring the accuracy and reliability of the subsequent analytical determination.
Investigative Studies on Biochemical Pathways and Cellular Metabolism of Tocol Acetate, 2s
Enzymatic Hydrolysis and Bioactivation Pathways of Tocol (B1682388) Acetate (B1210297), (2S)-
The bioactivation of tocol acetate, (2S)-, is contingent upon the enzymatic hydrolysis of its ester bond, a process that liberates the biologically active α-tocopherol and an acetate molecule. This conversion is a prerequisite for the vitamin's absorption and function. oup.comnih.gov The efficiency of this hydrolysis can be a limiting factor in the bioavailability of vitamin E from supplements. oup.com
Identification and Characterization of Relevant Esterases
Several esterases have been identified that are capable of hydrolyzing tocopheryl acetate. A key enzyme in the intestinal lumen is the pancreatic cholesterol ester hydrolase (EC 3.1.1.13). oup.comnih.gov In addition to the pancreatic enzyme, a distinct mucosal esterase has been identified within the enterocytes of the jejunum. nih.gov This enzyme demonstrates activity against tocopheryl acetate and is biochemically different from the pancreatic esterase. nih.gov
In avian models, a specific α-tocopheryl acetate hydrolase has been characterized in chicken liver. ias.ac.in This enzyme exhibits a high degree of specificity, as it does not hydrolyze retinyl acetate, cholesteryl acetate, or ethyl acetate. ias.ac.in Carboxylesterases (EC 3.1.1.1) are another class of enzymes that have been implicated in the hydrolysis of acetate esters, although their specific role in tocol acetate metabolism requires further elucidation. mdpi.com
Table 1: Esterases Involved in Tocol Acetate Hydrolysis
| Enzyme Name | Source/Location | Key Characteristics |
| Cholesterol Ester Hydrolase | Pancreas | Active in the intestinal lumen. oup.comnih.gov |
| Mucosal Esterase | Jejunum (Enterocytes) | Distinct from pancreatic esterase. nih.gov |
| α-Tocopheryl Acetate Hydrolase | Chicken Liver | Highly specific for α-tocopheryl acetate; requires bile salts. ias.ac.in |
| Carboxylesterase 1 | Intestine | A candidate for hydrolysis at the brush border or in the cytosol. mdpi.com |
Kinetics and Specificity of Tocol Acetate Hydrolysis in Biological Matrices
The kinetics of tocol acetate hydrolysis are influenced by both the enzyme and the substrate's environment. The α-tocopheryl acetate hydrolase found in chicken liver has a Michaelis constant (Km) of 0.5 mM, indicating its affinity for the substrate. ias.ac.in The Michaelis constant (Km) represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax), and a smaller Km value suggests a higher affinity of the enzyme for its substrate. libretexts.org
The physical state of the substrate in the biological matrix significantly impacts the rate of hydrolysis. The hydrolysis of tocopheryl acetate by cholesteryl ester hydrolase is approximately five times more efficient when the substrate is incorporated into mixed micelles or liposomes compared to when it is in emulsions or within a food matrix. nih.gov This suggests that the solubilization of tocol acetate is a critical factor for efficient enzymatic action. In Caco-2 cells, a model for the intestinal barrier, hydrolysis and subsequent uptake of the liberated tocopherol occur when tocopheryl acetate is delivered in mixed micelles, but not in emulsions. nih.gov
The rate of hydrolysis can be determined by monitoring the disappearance of tocopheryl acetate and the appearance of tocopherol over time. researchgate.net Studies have shown that the hydrolysis of tocopheryl acetate can be a dose-dependent and saturable process. mdpi.comunacademy.com
Table 2: Kinetic Parameters of Tocol Acetate Hydrolyzing Enzymes
| Enzyme | Source | Km | Optimal pH | Notes |
| α-Tocopheryl Acetate Hydrolase | Chicken Liver | 0.5 mM | 8.6 | Activity is dependent on the presence of bile salts. ias.ac.in |
Subcellular Localization of Tocol Acetate Metabolizing Enzymes
The enzymes responsible for hydrolyzing tocol acetate are strategically located within the cell to facilitate its metabolism upon absorption. Subcellular fractionation studies have localized an esterase with activity against tocopheryl acetate to the endoplasmic reticulum of jejunal enterocytes. nih.gov This intracellular hydrolysis suggests that some tocopheryl esters may be taken up intact by the intestinal mucosa before being converted to the active form. nih.gov
In chicken liver, the α-tocopheryl acetate hydrolase activity is predominantly found in the microsomal fraction , with a smaller amount in the nuclear fraction. ias.ac.in The microsomal localization is consistent with the endoplasmic reticulum being a major site of lipid metabolism. The localization of these esterases in the endoplasmic reticulum aligns with this organelle's central role in the processing and transport of lipids and fat-soluble vitamins. wikipedia.org
Cellular Acetate Metabolism and its Interconnectivity
The acetate released from the hydrolysis of tocol acetate enters the cellular pool of this short-chain fatty acid and is subsequently activated to acetyl-coenzyme A (acetyl-CoA). Acetyl-CoA is a pivotal metabolic intermediate that connects various metabolic pathways, including the tricarboxylic acid (TCA) cycle and glycolysis. frontiersin.orguomustansiriyah.edu.iq
Regulation of Acetyl-CoA Synthesis from Acetate
The conversion of acetate to acetyl-CoA is catalyzed by acetyl-CoA synthetase (ACS) enzymes in an ATP-dependent reaction. elifesciences.org In mammalian cells, there are two main isoforms with distinct subcellular localizations:
ACSS1 (Acetyl-CoA Synthetase Short-Chain Family Member 1): Located in the mitochondria, this enzyme primarily generates acetyl-CoA for oxidation in the tricarboxylic acid (TCA) cycle.
ACSS2 (Acetyl-CoA Synthetase Short-Chain Family Member 2): Found in the cytoplasm and the nucleus, ACSS2 produces acetyl-CoA for processes such as fatty acid synthesis and histone acetylation.
The activity of these enzymes is tightly regulated. For instance, the activity of both ACSS1 and ACSS2 is regulated by post-translational modification, specifically through acetylation and deacetylation. Sirtuins, a class of NAD+-dependent deacetylases, play a crucial role in this regulation. SIRT1 activates ACSS2 in the cytoplasm and nucleus, while SIRT3 activates ACSS1 in the mitochondrial matrix through deacetylation. The synthesis of acetyl-CoA from acetate is also subject to feedback inhibition by its product, acetyl-CoA.
Reciprocal Regulation with Glycolysis and the Tricarboxylic Acid (TCA) Cycle
The metabolism of acetate is intricately linked with glycolysis and the TCA cycle. Acetyl-CoA derived from acetate can enter the TCA cycle, where it is oxidized to produce reducing equivalents (NADH and FADH2) for ATP production. uomustansiriyah.edu.iq The entry of acetyl-CoA into the TCA cycle is regulated by the availability of oxaloacetate, with which it condenses to form citrate. nih.gov
There is a reciprocal regulatory relationship between acetate metabolism and these central energy-producing pathways. High concentrations of acetate can influence the flux through both glycolysis and the TCA cycle. Studies in E. coli have shown that acetate can inhibit the expression of genes encoding glycolytic and TCA cycle enzymes. asm.org This suggests that acetate can act as a signal to modulate central carbon metabolism.
Conversely, the status of the TCA cycle can impact acetate metabolism. When the TCA cycle is operating at a reduced capacity, either due to repression or a metabolic bottleneck, there can be an "overflow" of metabolism towards acetate production. Furthermore, intermediates of the TCA cycle can have regulatory effects on glycolysis. For example, citrate, the first intermediate of the TCA cycle, can be transported to the cytoplasm where it acts as an allosteric inhibitor of phosphofructokinase, a key regulatory enzyme of glycolysis. frontiersin.org This feedback mechanism helps to coordinate the rates of glycolysis and the TCA cycle.
Role of Acetate Kinase (AckA) in Acetate Utilization
Acetate kinase (AckA), also known as acetokinase, is a pivotal enzyme in the metabolism of acetate across various organisms. It catalyzes the reversible phosphorylation of acetate to form acetyl phosphate, a high-energy intermediate. uniprot.orgebi.ac.uk This reaction is crucial for both the production and utilization of acetate.
In many bacteria, the Pta-AckA pathway, involving phosphotransacetylase (Pta) and AckA, is the primary route for acetate metabolism. During anaerobic growth, this pathway is a significant source of ATP. frontiersin.orgnih.gov Pta converts acetyl-CoA to acetyl phosphate, which is then used by AckA to phosphorylate ADP, yielding acetate and ATP. frontiersin.orgasm.org Conversely, when high concentrations of extracellular acetate are available, the pathway can operate in reverse to synthesize acetyl-CoA. pnas.orgpnas.org
The activity and expression of AckA are subject to regulation. For instance, in Escherichia coli, the small RNA SdhX has been shown to negatively regulate the expression of the ackA gene. pnas.orgpnas.org This regulation helps to balance the metabolic flux between the tricarboxylic acid (TCA) cycle and acetate metabolism. pnas.org
Some organisms possess multiple isozymes of acetate kinase, which may confer metabolic robustness. nih.govplos.org For example, Lactococcus lactis has two AckA isozymes, AckA1 and AckA2. nih.govplos.org AckA1 exhibits a higher turnover number, making it efficient for acetate production in environments with high acetate concentrations, while AckA2 has a higher affinity for acetate, which is advantageous for acetate utilization in low-concentration environments. plos.org
Studies in various bacteria, including the pathogenic Staphylococcus aureus and Streptococcus mutans, have highlighted the importance of the Pta-AckA pathway in processes such as biofilm formation and survival in hostile environments. nih.govasm.org In methicillin-resistant Staphylococcus aureus (MRSA), elevated expression of the ackA gene has been correlated with increased biofilm formation, suggesting its role in the bacterium's pathogenicity. nih.gov
The kinetic properties of AckA have been studied in several organisms. The enzyme typically requires a divalent cation, such as magnesium (Mg2+) or manganese (Mn2+), for its activity. uniprot.orgebi.ac.uk The proposed catalytic mechanism involves a direct in-line displacement reaction where the carboxyl group of acetate attacks the gamma-phosphate of ATP. ebi.ac.ukmdpi.com
| Enzyme | Substrate | Km (mM) | Vmax (U/mg) |
|---|---|---|---|
| AckA1 | Acetyl phosphate | 0.54 | Significantly higher than AckA2 |
| ADP | - | ||
| AckA2 | Acetyl phosphate | 0.55 | Lower than AckA1 |
| ADP | - |
Acetate as a Metabolic Signal in Cellular Processes
Beyond its role as a carbon source for energy production and biosynthesis, acetate functions as a critical metabolic signal that influences a wide range of cellular processes. ontosight.aifrontiersin.org The signaling roles of acetate are largely mediated through its conversion to acetyl-CoA, which is a key intermediate linking metabolism with gene regulation and protein function. nih.govmolbiolcell.org
Two primary signaling pathways for acetate have been identified: the acetyl-CoA signaling branch and the G-protein-coupled receptor pathway. researchgate.netfrontiersin.org The acetyl-CoA signaling pathway is ubiquitous and operates in virtually all cell types. In this pathway, acetate is converted to acetyl-CoA by acetyl-CoA synthetase (ACSS). frontiersin.org Acetyl-CoA serves as the sole donor for acetylation, a post-translational modification that can alter the function of proteins, including histones and transcription factors, thereby regulating gene expression. frontiersin.orgmolbiolcell.orgmolbiolcell.org
Acetate-derived acetyl-CoA has been shown to influence the acetylation of key cellular proteins, thereby modulating cellular processes. For instance, in T-cells, acetate can increase the levels of acetyl-CoA, leading to the acetylation of proteins like α-tubulin and glyceraldehyde-3-phosphate dehydrogenase (GAPDH). molbiolcell.orgmolbiolcell.org This can impact T-cell differentiation, survival, and inflammatory responses. molbiolcell.orgmolbiolcell.org
The availability of acetate can also influence the activity of signaling molecules like AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. ontosight.aifrontiersin.org The conversion of acetate to acetyl-CoA consumes ATP, leading to an increase in the AMP/ATP ratio, which in turn activates AMPK. researchgate.net
In the context of the immune system, acetate has been shown to modulate inflammatory signaling. For example, acetate treatment can reverse lipopolysaccharide (LPS)-induced hypoacetylation of histones and alter the expression of pro- and anti-inflammatory cytokines in microglia. nih.gov This suggests a role for acetate in regulating neuroinflammatory responses. nih.gov
The G-protein signaling branch is more restricted in its cellular distribution and often involves free fatty acid receptors (FFARs), such as FFAR2. frontiersin.org This pathway can influence cellular processes through second messengers like cyclic AMP (cAMP) and phospholipase C (PLC). researchgate.netfrontiersin.org
| Signaling Pathway | Key Mediators | Primary Cellular Outcome | Example Cellular Processes |
|---|---|---|---|
| Acetyl-CoA Signaling Branch | Acetyl-CoA, ACSS, Histone Acetyltransferases (HATs), Deacetylases (HDACs) | Regulation of protein function and gene expression via acetylation | T-cell differentiation molbiolcell.org, Regulation of inflammatory responses nih.gov, Control of central energy metabolism frontiersin.org |
| G-protein Signaling Branch | Free Fatty Acid Receptors (e.g., FFAR2), G-proteins, cAMP, PLC | Cell type-specific responses | Regulation of inflammatory responses in immune cells frontiersin.org |
Molecular and Cellular Mechanisms of Tocol Acetate, 2s in Biological Systems
Intracellular Antioxidant Defense Mechanisms
The primary role associated with the vitamin E family is antioxidant defense. Tocol (B1682388) acetate (B1210297), (2S)-, contributes to these defenses through a multi-step process initiated after its absorption into the cell.
Tocol acetate, (2S)- in its original esterified form, is not an active antioxidant. Its antioxidant potential is realized after it undergoes hydrolysis within the cell. pnas.orgnih.gov Cellular enzymes, such as esterases, cleave the acetate group to release the active form, (2S)-Tocol. cir-safety.orgcambridge.org This process is analogous to the conversion of tocopheryl acetate to tocopherol. pnas.orgnih.govcir-safety.org
The active (2S)-Tocol possesses a chromanol ring with a hydroxyl group, which is the functional component for antioxidant activity. wikipedia.org This hydroxyl group can donate a hydrogen atom to neutralize highly reactive oxygen species (ROS) and other free radicals. wikipedia.orgnih.gov This action stops the chain reaction of lipid peroxidation, which can damage cell membranes. consensus.app
The effectiveness of this scavenging activity is influenced by the structure of the chromanol ring. Forms of vitamin E with more methyl groups on the ring, such as alpha-tocopherol (B171835), generally show higher antioxidant activity in vitro compared to the unmethylated tocol. nih.gov However, the unmethylated delta-tocopherol (B132067) has shown a potent synergistic antioxidant effect with flavonoids under certain conditions, suggesting complex interactions in biological systems. iiarjournals.org
Table 1: Comparison of Antioxidant Scavenging Mechanisms
| Compound | Mechanism | Key Structural Feature | Relative Activity Note |
|---|---|---|---|
| Tocol acetate, (2S)- | Acts as a pro-antioxidant; requires intracellular hydrolysis to become active. nih.govcir-safety.org | Acetate ester group. | Inactive until converted to (2S)-Tocol. |
| (2S)-Tocol | Directly donates a hydrogen atom to neutralize free radicals. wikipedia.org | Phenolic hydroxyl group on the chromanol ring. | Considered the base antioxidant activity for the tocol family. |
| alpha-Tocopherol | Directly donates a hydrogen atom; considered the most biologically active form. nih.gov | Hydroxyl group plus three methyl groups on the chromanol ring. | Higher H-atom donating ability than less-methylated forms. nih.gov |
The contribution of (2S)-Tocol to the antioxidant pool helps protect the integrity of cell membranes and prevents the oxidation of polyunsaturated fatty acids. consensus.app This protective role is crucial for maintaining cellular homeostasis and preventing the initiation of stress-related signaling cascades that can lead to inflammation or cell death. researchgate.netfrontiersin.org The presence of adequate antioxidants is critical for neutralizing radicals and protecting cells from their damaging effects. nih.gov
Scavenging of Reactive Oxygen Species and Free Radicals
Gene Regulation and Signal Transduction Modulation
Beyond direct antioxidant action, members of the vitamin E family, known as tocols, can influence cellular function by modulating gene expression and signaling pathways. mdpi.com These non-antioxidant roles are an area of active research. nih.govnih.gov
While specific gene expression studies on Tocol acetate, (2S)- are not widely available, research on alpha-tocopherol provides a model for how tocols can regulate gene transcription. sonar.ch Tocopherols (B72186) have been shown to up- or down-regulate a variety of genes involved in critical cellular processes. nih.govresearchgate.net
These genes can be categorized into several functional groups:
Lipid Uptake and Metabolism: Tocopherols can downregulate the expression of scavenger receptors like CD36, which are involved in the uptake of oxidized lipoproteins and the formation of foam cells, a key event in atherosclerosis. sonar.chnih.govahajournals.org
Inflammation and Cell Adhesion: Expression of genes for adhesion molecules and interleukins can be modulated by tocopherols. sonar.chnih.gov
Cell Cycle and Signaling: Genes for proteins that control cell proliferation and apoptosis, such as cyclin D1 and Bcl2-L1, are also targets of tocopherol regulation. sonar.chnih.gov
The mechanisms for this gene regulation are complex and may involve the modulation of transcription factors like NF-κB and AP-1, or interaction with nuclear receptors such as the Pregnane X Receptor (PXR). nih.gov It is plausible that (2S)-Tocol, as the fundamental structure of the vitamin E family, may exert similar, though perhaps quantitatively different, effects on gene expression.
Table 2: Illustrative Examples of Genes Regulated by Tocopherols
| Gene | Function | Reported Regulation by α-Tocopherol | Potential Implication |
|---|---|---|---|
| CD36 | Scavenger receptor for oxidized LDL. ahajournals.org | Down-regulated. nih.govahajournals.org | Reduced foam cell formation. ahajournals.org |
| Collagen (alpha1) | Extracellular matrix protein. | Down-regulated. sonar.chnih.gov | Modulation of tissue structure. |
| Cyclin D1 | Cell cycle regulator. | Down-regulated. sonar.chnih.gov | Inhibition of cell proliferation. |
| α-TTP | α-Tocopherol Transfer Protein. nih.gov | Up-regulated. sonar.chnih.gov | Regulation of vitamin E levels. |
Post-translational modifications (PTMs) are crucial for regulating protein function and cellular processes. creative-proteomics.com One such PTM is acetylation, the addition of an acetyl group to a protein, which can alter its stability, interactions, and activity. creative-proteomics.comd-nb.info
There is no direct evidence that Tocol acetate, (2S)- participates directly as a donor for protein acetylation. Instead, the "acetate" part of the molecule is more likely to be involved in metabolic pathways after being cleaved from the tocol structure. molbiolcell.orgnih.gov Exogenous acetate can be converted into acetyl-CoA, which is the primary donor for protein acetylation reactions catalyzed by lysine (B10760008) acetyltransferases (KATs). molbiolcell.orgfrontiersin.org This increase in acetyl-CoA can lead to changes in histone acetylation, thereby influencing gene expression, or the acetylation of other proteins, affecting their function. nih.govresearchgate.netmolbiolcell.org
Furthermore, some forms of vitamin E can modulate signaling pathways, such as the Protein Kinase C (PKC) pathway, which could indirectly influence the enzymes that control protein acetylation. nih.govdoi.orgcambridge.org However, any link between Tocol acetate, (2S)- and protein acetylation dynamics is likely indirect, mediated through its effects on general cell metabolism or signaling, rather than a direct enzymatic role.
Through its dual roles in mitigating oxidative stress and modulating signal transduction, Tocol acetate, (2S)- can influence fundamental cellular decisions like proliferation, apoptosis (programmed cell death), and differentiation.
A key mechanism through which tocopherols exert these effects is the inhibition of Protein Kinase C (PKC) activity. nih.govdoi.orgcambridge.org The inhibition of PKC by alpha-tocopherol has been linked to the suppression of smooth muscle cell proliferation. cambridge.org This effect is specific to certain forms of vitamin E and is not shared by all antioxidants, indicating a non-antioxidant-based mechanism. nih.govcambridge.org By inhibiting PKC, (2S)-Tocol derived from its acetate precursor could potentially influence signaling cascades that regulate the cell cycle and survival pathways. consensus.appresearchgate.net
Additionally, the acetate component, once released, can serve as a metabolic substrate that influences cell fate. molbiolcell.orgnih.gov Studies have shown that acetate can impact T-cell survival and differentiation by modulating protein acetylation and gene expression. molbiolcell.orgnih.gov Therefore, Tocol acetate, (2S)- may have a dual impact: the tocol moiety acting on specific signaling pathways and the acetate moiety feeding into cellular metabolism, both of which can converge to determine cellular function and fate. mdpi.comnih.gov
Post-Translational Protein Acetylation Dynamics
Interactions with Cellular Microenvironments
Tocol acetate, (2S)-, a stable, synthetic form of vitamin E, interacts with cellular microenvironments primarily following its conversion to the biologically active form, α-tocopherol. wikipedia.orgpatsnap.com As a lipophilic molecule, its engagement with biological systems is fundamentally governed by its solubility in fats and lipids, which dictates its absorption, transport, and ultimate localization within the cellular landscape. nih.govdrugbank.com The esterification of the hydroxyl group on the chromanol ring in Tocol acetate, (2S)- provides stability, but it is the hydrolysis of this acetate group within the body that releases α-tocopherol, enabling its direct interaction with cellular components, particularly membranes. wikipedia.orgdrugbank.com
The journey of Tocol acetate, (2S)- from administration to cellular action involves several key steps within the microenvironment. Initial intestinal absorption is dependent on the presence of lipids and involves hydrolysis by pancreatic or intestinal enzymes. nih.govdrugbank.com Once absorbed, it is transported and taken up by cells through processes similar to other lipophilic molecules. drugbank.com Inside the cellular microenvironment, the regenerated α-tocopherol integrates into lipid-rich structures, most notably the cell membrane, where it executes its primary functions. patsnap.com
Membrane-Associated Actions and Lipophilic Interactions
The defining characteristic of Tocol acetate, (2S)-'s active form, α-tocopherol, is its lipophilicity, which drives its association with and insertion into the lipid bilayers of cellular and organellar membranes. frontiersin.org Tocols are amphipathic molecules, possessing a polar chromanol head and a long, hydrophobic phytyl tail. aocs.org This structure allows α-tocopherol to align within the phospholipid bilayer, with the polar chromanol ring situated near the membrane surface and the hydrophobic tail extending into the lipid core. This orientation is crucial for its function as a membrane-stabilizing and protective agent. nih.govoup.com
Within the membrane, the primary action of α-tocopherol is to function as a potent antioxidant. patsnap.comatamanchemicals.com It protects the polyunsaturated fatty acids in the membrane from oxidation by scavenging and neutralizing lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation and preventing damage to the membrane's structure and function.
Beyond its antioxidant role, α-tocopherol's presence in the membrane influences the activity of membrane-associated proteins and signaling pathways. Research has shown that α-tocopherol can inhibit the activity of protein kinase C (PKC), an enzyme involved in cellular proliferation and differentiation. drugbank.com This inhibition is partly attributed to its effect on diacylglycerol, a lipid molecule that activates PKC. drugbank.com Furthermore, studies have indicated that tocols can act as phytoestrogens, directly interacting with and modulating estrogen receptors (ER), which can be located within the cell. frontiersin.org The lipophilic nature of these compounds facilitates their passage through the membrane to interact with such intracellular targets. frontiersin.org
The interaction of α-tocopherol with the membrane is a dynamic process influenced by the composition of the lipid bilayer itself. Its distribution may not be uniform, and its efficacy can be influenced by interactions with other membrane components like cholesterol and other phospholipids. oup.com The initial cellular uptake rate of α-tocopherol has been noted to be significantly higher than other forms, underscoring its efficient interaction with the cell membrane. oup.com
Interactive Data Tables
Table 1: Physicochemical Properties of Tocol acetate, (2S)-
This table summarizes key physical and chemical properties relevant to the compound's lipophilic nature.
| Property | Value | Source |
| Molecular Formula | C31H52O3 | wikipedia.org |
| Molar Mass | 472.743 g/mol | wikipedia.org |
| Appearance | Pale yellow, viscous liquid | wikipedia.org |
| Boiling Point | >200 °C (degrades at 240 °C) | wikipedia.org |
| Density | ~0.95 g/mL at 20-25 °C | nih.gov |
| Solubility in Water | Insoluble | wikipedia.org |
| Solubility in Organic Solvents | Soluble in acetone, chloroform, diethyl ether, ethanol (B145695), and vegetable oils. | wikipedia.org |
Table 2: Summary of Membrane-Associated Actions and Research Findings
This table details the specific interactions and functional outcomes of Tocol acetate, (2S)- (as α-tocopherol) within the cellular membrane microenvironment.
| Interaction/Action | Research Finding | Functional Outcome | Source(s) |
| Lipid Bilayer Integration | As an amphipathic molecule, it inserts into the cell membrane with the chromanol ring at the surface and the phytyl tail in the lipid core. | Stabilization of the cell membrane; localization for antioxidant activity. | aocs.orgoup.com |
| Antioxidant Activity | Donates a hydrogen atom from its phenolic group to neutralize lipid peroxyl radicals. | Protects membrane lipids from peroxidation, preventing cellular damage. | patsnap.com |
| Protein Kinase C (PKC) Inhibition | Inhibits PKC activity, which is involved in cell proliferation and differentiation. | Attenuates signaling pathways related to cell growth. | drugbank.com |
| Estrogen Receptor (ER) Modulation | Tocols can directly bind to estrogen receptors (ERα and ERβ), behaving as partial agonists. | Influences ER-dependent gene expression and cellular processes. | frontiersin.org |
| Cellular Uptake | The initial rate of cellular uptake for α-tocopherol is significantly higher than for other tocols. | Efficient delivery to the site of action within the cell membrane. | oup.com |
Preclinical Research Models and in Vitro Investigations of Tocol Acetate, 2s
In Vitro Biopermeation and Cellular Uptake Studies
The skin, a formidable barrier, presents a significant challenge for the topical delivery of therapeutic agents. Ex vivo and in vitro models are crucial for evaluating the permeation and metabolism of compounds like tocol (B1682388) acetate (B1210297), (2S)-, providing insights into its potential for dermatological applications. These models typically utilize excised skin tissues or cultured skin cells to simulate the physiological conditions of the skin.
Franz diffusion cells are a standard apparatus for these studies, allowing for the measurement of a substance's passage through a skin membrane from a donor to a receptor chamber. mdpi.com Studies using micro-Yucatan pig skin, a model known for its similarity to human skin, have been instrumental in understanding the behavior of tocol acetate. researchgate.netcir-safety.org When applied to this skin model, tocol acetate is metabolized to its active form, α-tocopherol, within the viable skin layers. researchgate.neteuropa.eu This conversion is a critical step, as α-tocopherol is the biologically active antioxidant. The metabolism of tocol acetate to α-tocopherol has been observed as early as two hours after application, with the highest extent of metabolism occurring between 6 and 12 hours. researchgate.neteuropa.eu Interestingly, no metabolism is detected within the stratum corneum, the outermost layer of the skin. researchgate.neteuropa.eu
The vehicle or formulation carrying the tocol acetate plays a pivotal role in its permeation. Research has shown that the choice of solvent can significantly impact the amount of compound that penetrates the skin. cir-safety.org For instance, a study comparing various formulations found that isopropyl myristate significantly enhanced the permeation of tocol acetate through human cadaver skin compared to ethanol (B145695) or mineral oil. cir-safety.org The calculated permeability of a 5% tocol acetate solution in isopropyl myristate was markedly higher than in other vehicles. cir-safety.org
The following table summarizes the permeability of 5% tocol acetate in different vehicles through human cadaver skin:
| Vehicle | Permeability (cm/h) |
| Isopropyl myristate | 1.1 x 10⁻² |
| 3% Water-soluble polymer gel | 4.7 x 10⁻⁴ |
| 1% Water-soluble polymer gel | 2.1 x 10⁻⁴ |
| Mineral oil | 1.4 x 10⁻⁴ |
| Ethanol | 1.0 x 10⁻⁴ |
| Data sourced from a safety assessment of tocopherols (B72186) and tocotrienols as used in cosmetics. cir-safety.org |
In vitro models using cell cultures, such as the HaCaT cell line, also contribute to the understanding of skin permeation. mdpi.com These models, along with three-dimensional engineered skin equivalents, provide a platform to investigate the cellular uptake and biological effects of tocol acetate at a more granular level. mdpi.com
To understand the oral bioavailability of tocol acetate, (2S)-, researchers utilize in vitro models that mimic the intestinal epithelium. The Caco-2 cell line, derived from a human colorectal carcinoma, is a well-established model for this purpose. evotec.com When cultured, these cells differentiate into a monolayer of polarized enterocytes that exhibit many characteristics of the small intestinal barrier, including the formation of tight junctions and a brush border. evotec.comnih.gov The Caco-2 TC7 clone is a specific subclone often used in these studies. mdpi.com
Studies using Caco-2 cells have demonstrated that tocol acetate is absorbed and subsequently hydrolyzed to α-tocopherol. nih.govresearchgate.net This hydrolysis can occur either before absorption or intracellularly. nih.gov The uptake of tocol acetate by these cells appears to be a process that involves more than simple passive diffusion, with evidence suggesting the involvement of protein-mediated transport. nih.gov
A comparative study investigated the absorption of α-tocopherol, tocol acetate (TAC), and α-tocopheryl polyethylene (B3416737) glycol succinate (B1194679) 1000 (TPGS) by Caco-2 TC7 cells. mdpi.com When presented to the apical side of the cell monolayer in mixed micelles, the amount of tocopherol secreted at the basolateral side was highest for free α-tocopherol, intermediate for TAC, and lowest for TPGS. mdpi.com This suggests that while tocol acetate is absorbed, its conversion and subsequent transport across the enterocyte monolayer are less efficient than that of the free form. mdpi.com Interestingly, this study also revealed that Caco-2 cells could secrete esterified forms of the vitamin from TPGS into the basolateral compartment. mdpi.com
The following table presents the basolateral secretion of tocopherol from different forms by Caco-2 TC7 cells:
| Apical Form | Relative Basolateral Tocopherol Secretion |
| α-Tocopherol | Highest |
| Tocol Acetate (TAC) | Intermediate |
| α-Tocopheryl Polyethylene Glycol Succinate 1000 (TPGS) | Lowest |
| Data derived from a comparative absorption study in Caco-2 TC7 cells. mdpi.com |
These intestinal cell models are invaluable for dissecting the mechanisms of absorption and metabolism of tocol acetate, providing crucial data for predicting its in vivo behavior after oral administration.
Ex Vivo and In Vitro Skin Permeation Models
Novel Delivery Systems for Tocol Acetate
The lipophilic nature and potential instability of tocol acetate have driven the development of novel delivery systems to enhance its stability, solubility, and bioavailability for both topical and systemic applications. nih.gov
For topical delivery, ethosomes have emerged as a promising carrier. Ethosomes are soft, malleable vesicles composed of phospholipids, ethanol, and water, which can efficiently encapsulate both lipophilic and hydrophilic drugs. researchgate.net A study on the development of a tocol acetate-containing ethosomal gel (TAEG) demonstrated enhanced skin permeation and retention compared to a conventional gel. nih.govresearchgate.netnih.gov The ethosomes had a particle size in the nanometer range (144–289 nm) and showed high encapsulation efficiency. researchgate.netnih.gov The ex vivo permeation study using rat abdominal skin revealed significantly higher drug permeation (44.55 ± 0.01%) and skin retention (51.20%) from the TAEG formulation after 24 hours. nih.govresearchgate.netnih.gov
The following table summarizes the ex vivo permeation and skin retention of Tocol Acetate from an ethosomal gel versus a control gel:
| Formulation | Ex Vivo Drug Permeation (%) | Drug Retention in Skin (%) |
| Tocol Acetate Ethosomal Gel (TAEG) | 44.55 ± 0.01 | 51.20 |
| Tocol Acetate Control Gel (TACG) | Significantly lower | Significantly lower |
| Data from an ex vivo permeation study using rat abdominal skin. researchgate.netnih.gov |
For oral and parenteral delivery, self-emulsifying drug delivery systems (SEDDS) and nanoemulsions have been explored. SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. google.com This can improve the solubility and absorption of lipophilic drugs like tocol acetate. google.com
Nanoemulsions are another nanocarrier system that has been investigated for parenteral delivery of compounds in a tocol acetate-based formulation. researchgate.net In a study developing a curcumin-loaded tocol acetate nanoemulsion for sepsis, the formulation showed a sustained release of curcumin (B1669340) and enhanced its plasma concentration and tissue distribution in rats. researchgate.net This highlights the potential of tocol acetate-based nanoemulsions as a platform for delivering other therapeutic agents. researchgate.net
Other novel delivery platforms that have been explored for various drugs and could potentially be adapted for tocol acetate include liposomes, microspheres, and polymeric implants. plos.org These systems aim to provide controlled and sustained release, improving therapeutic efficacy and patient compliance. plos.org
Liposomal and Ethosomal Encapsulation Strategies
The encapsulation of Tocol acetate, (2S)-, also known as tocopheryl acetate, within advanced nanocarrier systems like liposomes and ethosomes has been a significant area of preclinical research. These strategies aim to overcome the limitations associated with its viscous nature, poor water solubility, and potential for instability. nih.govresearchgate.net By encapsulating Tocol acetate, (2S)-, researchers can enhance its stability, improve its delivery to and through the skin, and create more effective formulations for various applications. nih.govmdpi.com
Liposomal Encapsulation:
Liposomes are spherical vesicles composed of one or more lipid bilayers, which can encapsulate both hydrophilic and hydrophobic compounds. mdpi.com In the context of Tocol acetate, (2S)-, liposomes serve as a carrier to improve its stability and facilitate its delivery. For instance, Tocol acetate, (2S)- at concentrations of 2-5% has been incorporated into liposomal compositions to prevent oxidation. taylorandfrancis.com Studies have explored the use of components like hydrogenated lecithin (B1663433) and methyl palmitate to optimize liposome (B1194612) characteristics. taylorandfrancis.com The addition of methyl palmitate at a 5% concentration has been shown to produce liposomes with a desirable size of 145–150 nm and a low polydispersity index (PDI) of 0.13–0.15, which is suitable for parenteral applications. taylorandfrancis.com
Ethosomal Encapsulation:
Ethosomes are novel lipid-based vesicular carriers that contain a high concentration of ethanol in their structure. core.ac.uk This composition gives them unique properties, including enhanced deformability and the ability to penetrate deeper into the skin layers compared to conventional liposomes. core.ac.ukvidencenterforallergi.dk
Preclinical studies have demonstrated the successful fabrication of ethosomes containing Tocol acetate, (2S)-. mdpi.com These ethosomal formulations have been shown to be efficient in entrapping the compound, with high encapsulation efficiencies reported. mdpi.com The presence of ethanol in ethosomes contributes to their ability to carry a high payload of lipophilic drugs like Tocol acetate, (2S)-. core.ac.uk The development of Tocol acetate, (2S)--containing ethosomal gels has been explored as an advanced dosage form to improve its stability and topical application. mdpi.com
Characterization of Nanocarrier Delivery Efficacy
The efficacy of nanocarrier delivery systems for Tocol acetate, (2S)- is rigorously evaluated through various in vitro characterization techniques. These assessments are crucial for predicting the in vivo performance of the formulations. Key parameters that are typically investigated include particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, drug loading, and in vitro release and permeation. rsc.orgnih.gov
Physicochemical Characterization:
The physical properties of the nanocarriers are fundamental to their function. Dynamic light scattering (DLS) is commonly used to determine the particle size and PDI. For instance, an optimized ethosomal formulation of Tocol acetate, (2S)- (TA-5) exhibited a particle size of 200.6 nm and a PDI of 0.465, indicating a relatively uniform dispersion. mdpi.com The PDI is a measure of the homogeneity of the particle size distribution, with values between 0.1 and 0.7 suggesting a narrow and acceptable distribution. mdpi.com The zeta potential, which indicates the surface charge of the nanoparticles and predicts their stability, was measured at -18.6 mV for the TA-5 formulation. mdpi.com Transmission electron microscopy (TEM) is often used to visualize the morphology of the nanocarriers, confirming their spherical shape. mdpi.comcore.ac.uk
Encapsulation Efficiency and Drug Loading:
Encapsulation efficiency (EE) and drug loading (DL) are critical parameters that quantify the amount of Tocol acetate, (2S)- successfully incorporated into the nanocarriers. High EE is desirable as it indicates an efficient encapsulation process. In one study, an optimized ethosomal formulation of Tocol acetate, (2S)- achieved an impressive entrapment efficiency of 99.71%. mdpi.com
In Vitro Release and Permeation Studies:
The release profile of Tocol acetate, (2S)- from the nanocarrier is a key indicator of its bioavailability and sustained-release potential. In vitro release studies are often conducted using methods like dialysis. For example, solid lipid nanoparticles (SLNs) loaded with α-tocopherol acetate demonstrated a slow-release profile, with about 61.13% of the compound released over 216 hours. nih.gov
Ex vivo permeation studies, often using rat or human skin in Franz diffusion cells, are performed to evaluate the ability of the nanocarrier to deliver Tocol acetate, (2S)- across the skin barrier. mdpi.com A study on an ethosomal gel containing Tocol acetate, (2S)- (TAEG) showed significantly higher drug permeation (44.55 ± 0.01%) compared to a control gel (TACG) after 24 hours. mdpi.com Furthermore, the retention of the drug within the skin was also higher with the ethosomal formulation (51.20%). mdpi.com These studies have also shown that permeation can be influenced by the pH of the medium, with better permeation observed at pH 5.5 compared to pH 7.4, suggesting increased retention in the skin. mdpi.com
The following interactive data tables summarize the findings from various preclinical studies on Tocol acetate, (2S)- nanocarriers.
Table 1: Physicochemical Characterization of Tocol Acetate, (2S)- Nanocarriers
| Nanocarrier Type | Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Source |
|---|---|---|---|---|---|---|
| Ethosomes | TA-5 | 200.6 | 0.465 | -18.6 | 99.71 | mdpi.com |
| Solid Lipid Nanoparticles | ATA-loaded SLNs | 175 ± 15 | - | +35 ± 2.5 | 90.58 ± 1.38 | nih.gov |
| Liposomes | - | 145-150 | 0.13-0.15 | - | - | taylorandfrancis.com |
Table 2: In Vitro/Ex Vivo Performance of Tocol Acetate, (2S)- Nanocarriers
| Nanocarrier Type | Formulation | Study Type | Key Finding | Source |
|---|---|---|---|---|
| Ethosomal Gel | TAEG | Ex vivo permeation (rat skin) | 44.55% permeation after 24h | mdpi.com |
| Ethosomal Gel | TAEG | Ex vivo skin retention (rat skin) | 51.20% retention after 24h | mdpi.com |
| Solid Lipid Nanoparticles | ATA-loaded SLNs | In vitro release | ~61.13% release in 216h | nih.gov |
Structure Activity Relationship Studies of Tocol Acetate Derivatives and Analogues
Design and Synthesis of Tocol (B1682388) Acetate (B1210297) Analogues
The design and synthesis of tocol acetate analogues are driven by the goal of enhancing biological activity, improving stability, and understanding the structural requirements for their mechanisms of action. Research has focused on modifying both the chromanol ring and the phytyl tail of the parent molecule.
A common synthetic route to α-tocopherol and its acetate derivative involves the acid-catalyzed reaction of 2,3,5-trimethyl-hydroquinone (TMH) with isophytol. google.com This process yields a racemic mixture of all eight possible stereoisomers, which can then be acetylated. google.commdpi.com More advanced strategies aim to create specific analogues with tailored properties. For example, a series of new α-tocopherol derivatives have been synthesized as analogues of α-tocopheryl succinate (B1194679) (α-TS) and α-tocopheryloxyacetic acid (α-TEA), which are known for their pro-apoptotic effects in cancer cells. mdpi.com To overcome the instability of α-TS under physiological conditions, α-TEA was developed with a stable, non-hydrolyzable ether linkage. mdpi.com The synthesis of these analogues often starts with RRR-α-tocopherol (α-T) as the substrate. For instance, α-tocopheryl chloroacetate (B1199739) can be prepared and subsequently reacted with other molecules, like dibenzyl malonate, to introduce new functional groups. mdpi.com
Another approach involves modifying the side chain. Analogues with varying side-chain lengths and structures have been prepared using the Wittig reaction of alkyltriphenylphosphonium bromides with a 6-acetoxy-2,5,7,8-tetramethylchroman-2-carbaldehyde intermediate. publish.csiro.au This method allows for the synthesis of analogues with different alkyl or alkenyl side chains, such as 2-hexyl- and 2-heptyl- derivatives. publish.csiro.au Furthermore, novel α-tocopherol analogues have been designed to target specific cellular compartments, like mitochondria. An efficient synthesis for one such analogue involved an annulation reaction to build a pyridinol core structure, which was then conjugated with the tocopherol side chain via a Stille coupling reaction. nih.gov These synthetic strategies provide access to a diverse library of compounds for investigating structure-activity relationships. nih.govpnas.orgtandfonline.com
The table below summarizes the synthesis of select α-tocopherol analogues.
| Starting Material | Reagents and Conditions | Synthesized Analogue | Reference |
| RRR-α-tocopherol (α-T) | 1. Chloroacetyl chloride, pyridine, toluene; 2. Dibenzyl malonate, t-BuOK, THF; 3. H₂, Pd/C, ethyl acetate | α-Tocopheryloxyacetic acid analogue | mdpi.com |
| 6-Acetoxy-2,5,7,8-tetramethylchroman-2-carbaldehyde | Hexyltriphenylphosphonium bromide, Wittig reaction | 2-Hexyl-2,5,7,8-tetramethylchroman-6-ol | publish.csiro.au |
| 2,3,5-Trimethyl-hydroquinone (TMH) | Isophytol, acid catalyst (e.g., ZnCl₂/HCl) | (all-rac)-α-Tocopherol | google.com |
| 2,3,5-Trimethyl-hydroquinone (TMH) | Linalool, camphorsulfonic acid, then Ac₂O, m-CPBA | Regioisomeric epoxides leading to (all-rac)-α-Tocopherol acetate | researchgate.net |
Investigation of Stereoisomeric Effects on Biological Activity
The biological activity of α-tocopheryl acetate is highly dependent on its stereochemistry at the C2, C4', and C8' positions of the molecule. ajol.infowikipedia.org Synthetic α-tocopheryl acetate, designated all-rac-α-tocopheryl acetate, is an equimolar mixture of eight stereoisomers (RRR, RRS, RSR, RSS, SRR, SRS, SSS, SSR). mdpi.com In contrast, the naturally occurring form is exclusively RRR-α-tocopherol. researchgate.net Research consistently demonstrates that the human body preferentially utilizes the 2R-isomers (RRR, RRS, RSR, RSS), while the 2S-isomers (SRR, SRS, SSS, SSR) exhibit significantly lower bioavailability and biological activity. researchgate.net
This discrimination occurs primarily in the liver, where the α-tocopherol transfer protein (α-TTP) preferentially binds to the 2R-stereoisomers and incorporates them into very-low-density lipoproteins (VLDL) for transport to peripheral tissues. ajol.inforesearchgate.net The 2S-forms have a low affinity for α-TTP and are more rapidly metabolized and excreted. researchgate.net Consequently, the biopotency of the different stereoisomers varies considerably. The fetal resorption-gestation test in rats is a classic bioassay used to determine vitamin E activity. ajol.info Using this method, RRR-α-tocopherol is set as the standard at 100% activity.
Studies in rats fed diets supplemented with all-rac-α-tocopheryl acetate show that concentrations of the 2R-isomers are markedly higher in plasma and various tissues (brain, liver, adipose tissue) compared to the 2S-isomers. mdpi.com While all 2R-isomers are retained better than 2S-isomers, there is also discrimination among the 2R-forms, though this can vary between species. For example, in rats, RRS-α-tocopherol was found in the highest proportion among the synthetic isomers, followed by RSR- and RSS-α-tocopherol. The liver, however, tends to have the highest relative proportion of the 2S stereoisomers compared to other tissues, reflecting its role in their metabolic clearance. researchgate.net The accepted biopotency ratio of natural (RRR) to synthetic (all-rac) α-tocopheryl acetate is approximately 1.36:1, although some studies using deuterium-labeled forms have suggested a ratio closer to 2:1. researchgate.netmdpi.com
The table below presents the relative biological activities of the eight stereoisomers of α-tocopherol based on the rat fetal resorption assay.
| Stereoisomer | Configuration | Relative Biological Activity (%) | Reference |
| RRR | 2R, 4'R, 8'R | 100 | mdpi.com |
| RRS | 2R, 4'R, 8'S | 90 | mdpi.com |
| RSR | 2R, 4'S, 8'R | 73 | mdpi.com |
| RSS | 2R, 4'S, 8'S | 57 | mdpi.com |
| SRR | 2S, 4'R, 8'R | 31 | mdpi.com |
| SRS | 2S, 4'R, 8'S | 37 | mdpi.com |
| SSR | 2S, 4'S, 8'R | 21 | mdpi.com |
| SSS | 2S, 4'S, 8'S | 60 | mdpi.com |
Synergistic Effects of Tocol Acetate with Other Bioactive Compounds in Research Models
The antioxidant and biological activities of tocol acetate can be significantly enhanced when combined with other bioactive compounds, a phenomenon known as synergism. nih.gov This occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. mdpi.com This principle is actively being explored in various research models.
Synergism has also been observed between different forms of vitamin E. A study evaluating the oxidative stability of sunflower and olive pomace oils found a synergistic effect when α- and δ-tocopherol were combined in a 7:1 ratio, which was attributed to the regeneration of the more potent α-tocopherol by the weaker antioxidant, δ-tocopherol. nih.gov
Furthermore, combinations with plant-derived polyphenols show significant promise. It was surprisingly found that combinations of tocols (specifically δ-tocopherol and δ-tocotrienol) with polyphenol-rich extracts, such as green tea extract, exhibited a synergistic effect in preventing the oxidation of low-density lipoproteins (LDL) in an in vitro model. google.com Similarly, combinations of tocol-rich extracts and phenolic-rich extracts from tree nuts like walnuts and pecans showed strong synergistic antiproliferative activity against human cancer cell lines (HeLa, MCF7). mdpi.com In another study, the flavonoid quercetin (B1663063) was found to act synergistically with α-tocopherol in retarding the peroxidation of methyl linoleate (B1235992) in certain solvents and was capable of regenerating α-tocopherol in others. acs.org These findings highlight that the bioactivity of tocol acetate in complex systems may be influenced by interactions with a wide array of other compounds. frontiersin.orgresearchgate.net
Q & A
Q. What are the validated analytical methods for quantifying (2S)-Tocol acetate in complex biological matrices?
High-performance liquid chromatography (HPLC) coupled with fluorescence detection is widely used, employing a Phenomenex Luna C18 column and an isocratic mobile phase (e.g., hexane/ethyl acetate/acetic acid, 97.3:1.8:0.9 v/v/v). Fluorescence detection at Ex/Em 294/326 nm enhances specificity for tocols. Method validation should include selectivity tests using Student’s t-statistics to confirm no matrix interference and linearity checks with calculated t-values exceeding tabulated thresholds (e.g., t > 2.78 for 95% confidence) .
Q. How can researchers ensure stereochemical purity during (2S)-Tocol acetate synthesis?
Chiral chromatography using a C30 stationary phase is critical for resolving stereoisomers. Confirm purity via nuclear magnetic resonance (NMR) spectroscopy, focusing on the 2S configuration’s distinct chemical shifts. Comparative analysis with racemic mixtures or commercial standards (e.g., α-tocopherol acetate) is recommended to validate enantiomeric excess .
Q. What extraction protocols maximize (2S)-Tocol acetate yield from lipid-rich samples?
Alkaline hydrolysis (e.g., hot saponification) improves release from matrices like cereals, increasing yields by 7–33% compared to direct solvent extraction. Post-hydrolysis, use a hexane/ethyl acetate solvent system for phase separation, followed by centrifugal filtration to remove particulates .
Advanced Research Questions
Q. How can chemometric approaches optimize chromatographic separation of (2S)-Tocol acetate from co-eluting isomers?
Central Composite Design (CCD) within Response Surface Methodology (RSM) efficiently evaluates interactions between variables like mobile phase composition, flow rate, and column temperature. For instance, a hexane/ethyl acetate gradient with 1.0 mL/min flow and 25°C column temperature may resolve β/γ-tocols with a resolution >1.5. Multi-factor optimization reduces trial-and-error iterations and identifies robust separation conditions .
Q. What statistical frameworks address discrepancies in (2S)-Tocol acetate quantification across experimental replicates?
Apply analysis of variance (ANOVA) to distinguish systematic errors (e.g., column degradation) from random variability. For non-normal data distributions, non-parametric tests like Kruskal-Wallis are preferable. Report confidence intervals (e.g., 95% CI) for mean concentrations, and use Grubbs’ test to identify outliers in datasets with small sample sizes (n < 10) .
Q. How do lipid bilayer interactions of (2S)-Tocol acetate influence its role in membrane dynamics?
Employ fluorescence anisotropy or electron paramagnetic resonance (EPR) to assess membrane fluidity modulation. Comparative studies with non-esterified tocols can clarify the acetyl group’s impact on lipid packing. For in vitro models, use liposomes with defined phospholipid ratios (e.g., DPPC/DOPC/cholesterol) to mimic biological membranes .
Q. What experimental designs mitigate oxidative degradation of (2S)-Tocol acetate during long-term stability studies?
Use accelerated stability testing under controlled conditions (e.g., 40°C/75% RH for 6 months) with nitrogen-purged containers to limit oxidation. Monitor degradation products via LC-MS and apply Arrhenius kinetics to extrapolate shelf-life. Antioxidants like BHT (0.01% w/v) may be added, but validate their inertness in the assay system .
Methodological Challenges & Contradictions
Q. Why do extraction yields for (2S)-Tocol acetate vary significantly between alkaline hydrolysis and enzymatic methods?
Alkaline hydrolysis disrupts ester bonds more efficiently but may degrade labile tocols. Enzymatic methods (e.g., lipase-mediated cleavage) preserve integrity but exhibit lower efficiency (~60–70% recovery). Validate choice based on downstream applications: hydrolysis suits quantification, while enzymatic extraction is preferable for functional studies requiring native structures .
Q. How should researchers reconcile conflicting data on (2S)-Tocol acetate’s antioxidant efficacy in different in vitro models?
Standardize assay conditions (e.g., oxygen tension, radical initiator concentrations) and use a reference antioxidant (e.g., Trolox) for normalization. Meta-analyses of published IC50 values can identify trends, such as enhanced efficacy in hydrophobic environments (e.g., lipid peroxidation assays vs. aqueous DPPH tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
